Nadolol-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nadolol-d9 is a deuterium-labeled form of Nadolol, a non-selective beta-adrenergic receptor blocker. Nadolol is commonly used to treat conditions such as hypertension, angina pectoris, and certain arrhythmic syndromes. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and analytical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nadolol-d9 involves the incorporation of deuterium atoms into the Nadolol molecule. This is typically achieved through the use of deuterated reagents and solvents. The key steps include:
Deuteration of tert-butylamine: This involves the reaction of tert-butylamine with deuterated reagents to replace hydrogen atoms with deuterium.
Formation of the this compound molecule: The deuterated tert-butylamine is then reacted with other intermediates to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterated reagents and advanced analytical techniques is crucial in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Nadolol-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to study the stability and reactivity of this compound.
Substitution: Substitution reactions involving this compound can be used to introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups .
Wissenschaftliche Forschungsanwendungen
Nadolol-d9 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, making it valuable for pharmacokinetic and metabolic studies.
Analytical Method Development: This compound is used as an internal standard in the development and validation of analytical methods, such as high-performance liquid chromatography and mass spectrometry.
Biological Research: It is used to study the interactions of beta-adrenergic blockers with biological targets, providing insights into their mechanisms of action.
Medical Research: This compound is employed in research focused on cardiovascular diseases, helping to understand the efficacy and safety of beta-blockers.
Wirkmechanismus
Nadolol-d9, like Nadolol, exerts its effects by blocking beta-adrenergic receptors. This action inhibits the effects of catecholamines, such as adrenaline and noradrenaline, on these receptors. The primary molecular targets are the beta-1 and beta-2 adrenergic receptors. By blocking these receptors, this compound reduces heart rate, cardiac output, and blood pressure. It also decreases the release of renin from the kidneys, further contributing to its antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
Propranolol: Another non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with a different pharmacokinetic profile.
Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and heart failure
Comparison:
Nadolol vs. Propranolol: Nadolol has a longer half-life and is excreted unchanged, whereas Propranolol undergoes extensive hepatic metabolism.
Nadolol vs. Atenolol: Nadolol is non-selective, affecting both beta-1 and beta-2 receptors, while Atenolol is selective for beta-1 receptors, potentially resulting in fewer respiratory side effects.
Nadolol vs. Metoprolol: Both are used for hypertension and heart failure, but Nadolol’s non-selectivity may lead to different side effect profiles compared to the beta-1 selectivity of Metoprolol
Nadolol-d9’s unique deuterium labeling makes it particularly valuable in research settings, providing advantages in tracking and analyzing the compound’s behavior in biological systems.
Eigenschaften
CAS-Nummer |
1246820-10-9 |
---|---|
Molekularformel |
C17H27NO4 |
Molekulargewicht |
318.461 |
IUPAC-Name |
6-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-13(19)10-22-14-5-4-11-7-15(20)16(21)8-12(11)6-14/h4-6,13,15-16,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3 |
InChI-Schlüssel |
VVBMERYDWHEPNU-GQALSZNTSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC2=C(CC(C(C2)O)O)C=C1)O |
Synonyme |
5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol; Anabet-d9; Corgard-d9; SQ 11725-d9; Solgol-d9; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.